2-Azaspiro[3.4]oct-6-ene hydrochloride 2-Azaspiro[3.4]oct-6-ene hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241131-01-9
VCID: VC6749796
InChI: InChI=1S/C7H11N.ClH/c1-2-4-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H
SMILES: C1C=CCC12CNC2.Cl
Molecular Formula: C7H12ClN
Molecular Weight: 145.63

2-Azaspiro[3.4]oct-6-ene hydrochloride

CAS No.: 2241131-01-9

Cat. No.: VC6749796

Molecular Formula: C7H12ClN

Molecular Weight: 145.63

* For research use only. Not for human or veterinary use.

2-Azaspiro[3.4]oct-6-ene hydrochloride - 2241131-01-9

Specification

CAS No. 2241131-01-9
Molecular Formula C7H12ClN
Molecular Weight 145.63
IUPAC Name 2-azaspiro[3.4]oct-6-ene;hydrochloride
Standard InChI InChI=1S/C7H11N.ClH/c1-2-4-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H
Standard InChI Key YOCDWTMGXLJZSJ-UHFFFAOYSA-N
SMILES C1C=CCC12CNC2.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular structure of 2-azaspiro[3.4]oct-6-ene hydrochloride consists of a cyclopropane ring (three-membered) fused to a six-membered ring containing a nitrogen atom at position 2. The spiro junction occurs at the carbon shared between both rings. Key structural features include:

  • Cyclopropane ring: Introduces angle strain, increasing reactivity.

  • Azacyclic ring: A six-membered ring with one nitrogen atom, contributing basicity.

  • Double bond: Positioned at the 6-ene location, enabling conjugation and further functionalization .

The hydrochloride salt forms via protonation of the secondary amine, yielding a crystalline solid with improved handling properties .

Table 1: Physicochemical Properties of 2-Azaspiro[3.4]oct-6-ene Hydrochloride

PropertyValueSource
Molecular FormulaC7H12ClN\text{C}_7\text{H}_{12}\text{ClN}
Molecular Weight145.63 g/mol
CAS Number2241131-01-9
Storage Conditions2–7°C (refrigerated)
Hazard ClassificationWarning (Achtung)

Synthesis and Manufacturing

Annulation Strategies

Three synthetic routes have been developed to access 2-azaspiro[3.4]oct-6-ene hydrochloride, as detailed in a 2019 study :

  • Cyclopentane Annulation: Constructs the cyclopropane ring first, followed by azacycle formation.

  • Four-Membered Ring Annulation: Builds the azacyclic ring prior to cyclopropane closure.

  • Hybrid Approach: Combines elements of both strategies for optimal yield.

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)AdvantagesLimitations
Cyclopentane AnnulationCyclopentene derivatives45Minimal chromatographyModerate yield
Four-Membered AnnulationAziridine precursors52ScalableRequires inert atmosphere
Hybrid ApproachCommercially available reagents60High purityMulti-step synthesis

The hybrid method, yielding 60%, is favored for industrial applications due to its balance of efficiency and practicality .

Key Reaction Mechanisms

  • Cyclopropanation: Achieved via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysts.

  • Ring Expansion: The azacyclic ring forms through intramolecular nucleophilic attack, facilitated by Lewis acids like BF₃·OEt₂ .

Comparative Analysis with Related Azaspiro Compounds

Table 3: Structural and Functional Comparison

CompoundCAS NumberKey DifferencesApplications
6-Oxa-2-azaspiro[3.4]octane1359656-12-4Oxygen replaces one nitrogenPolymer crosslinking
2-Oxa-6-azaspiro[3.4]octane220290-68-6Altered heteroatom positionsCatalysis
2,5-Dioxa-6-azaspiro[3.4]oct-6-eneN/AAdditional oxygen and aldehyde groupsSynthetic intermediates

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